(4-(Pyridin-2-YL)phenyl)methanol
Overview
Description
“(4-(Pyridin-2-YL)phenyl)methanol” is a chemical compound with the molecular formula C12H11NO . It has an average mass of 185.222 Da and a monoisotopic mass of 185.084061 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. For instance, it can be synthesized by the Petasis reaction . Another method involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide .Molecular Structure Analysis
The molecular structure of “(4-(Pyridin-2-YL)phenyl)methanol” consists of a pyridine ring attached to a phenyl group via a methanol linkage . The molecule has a density of 1.1±0.1 g/cm3 .Chemical Reactions Analysis
The chemical reactivity of this compound can be influenced by various factors. For instance, the presence of a pyrrolidine ring in the structure can efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“(4-(Pyridin-2-YL)phenyl)methanol” has a boiling point of 353.8±30.0 °C at 760 mmHg and a flash point of 167.8±24.6 °C . It has a molar refractivity of 55.4±0.3 cm3 and a polar surface area of 33 Å2 .Scientific Research Applications
- Results : The molecular and supramolecular structures of the ligand and its Hg complex were studied using X-ray diffractometry .
Metal-Organic Frameworks (MOFs) Synthesis
Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists
Luminescent Metal-Organic Frameworks (MOFs)
Antibacterial Activity of Pyrrolidine Derivatives
Cyclization Reactions of Thiosemicarbazones
Supramolecular Architectures and Hydrogen Bonding
properties
IUPAC Name |
(4-pyridin-2-ylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESAKUXOHCFPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363913 | |
Record name | [4-(Pyridin-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-2-YL)phenyl)methanol | |
CAS RN |
98061-39-3 | |
Record name | [4-(Pyridin-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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